molecular formula C22H26FN3O3S B8289447 N-(4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]benzenesulfonamide

N-(4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]benzenesulfonamide

Cat. No.: B8289447
M. Wt: 431.5 g/mol
InChI Key: TYCVFQIHNMKHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H26FN3O3S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26FN3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C22H26FN3O3S/c23-18-6-8-19(9-7-18)24-30(28,29)21-5-3-4-17(16-21)22(27)26-14-10-20(11-15-26)25-12-1-2-13-25/h3-9,16,20,24H,1-2,10-15H2

InChI Key

TYCVFQIHNMKHJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-(chlorosulfonyl)benzoyl chloride (0.178 g, 0.746 mmol) in anhydrous dichloromethane (10 mL) was added 4-(pyrrolidin-1-yl)piperidine (0.115 g, 0.746 mmol) in dichloromethane (4 mL) slowly over 10 minutes at room temperature. Then sodium carbonate (0.277 g, 2.61 mmol) was added. The mixture was stirred at room temperature for 5 hours. Then 4-fluoroaniline (0.83 g, 7.5 mmol) was added. The mixture was stirred at room temperature overnight. Then methanol (5 mL) was added, the mixture was stirred for 20 minutes, then filtered, and concentrated. The residue was purified by chromatography on silica gel (ethyl acetate, then methanol/ethyl acetate=1:10) to give the titled compound: 1H NMR (400 MHz, DMSO-d6) δ ppm 1.37 (m, 2H), 1.73 (m, 6H), 1.93 (m, 2H), 2.63 (m, 4H), 2.96 (m, 2H), 4.25 (m, 1H), 7.08 (m, 4H), 7.62 (m, 3H), 7.79 (m, 1H); MS (ESI) m/z 432 (M+H)+.
Quantity
0.178 g
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.277 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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